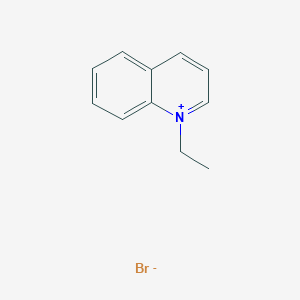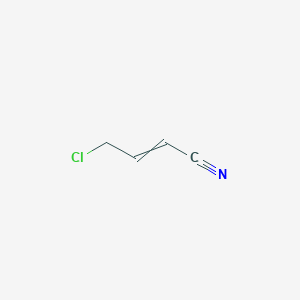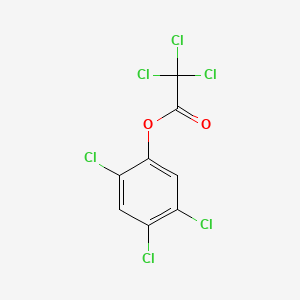
2,4,5-Trichlorophenyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trichlorophenyl trichloroacetate: is an organochlorine compound with the molecular formula C8H2Cl6O2 and a molecular weight of 342.818 g/mol . This compound is known for its applications in various chemical processes and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichlorophenyl trichloroacetate typically involves the reaction of 2,4,5-Trichlorophenol with trichloroacetyl chloride . The reaction is carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to avoid the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Trichlorophenyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form and .
Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution Reactions: Common reagents include and under mild to moderate temperatures.
Major Products:
Hydrolysis: Produces and .
Substitution Reactions: Produces substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,4,5-Trichlorophenyl trichloroacetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of herbicides and fungicides .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated phenyl derivatives on biological systems
Industry: Industrially, it is used in the production of pesticides and plasticizers . Its stability and reactivity make it a valuable compound in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2,4,5-Trichlorophenyl trichloroacetate involves its interaction with biological molecules. It can act as an enzyme inhibitor by binding to active sites of enzymes, thereby blocking their activity. This property is particularly useful in the development of herbicides and fungicides, where it inhibits the growth of unwanted plants and fungi .
Comparación Con Compuestos Similares
- 2,4,5-Trichlorophenol
- 2,4,5-Trichlorophenoxyacetic acid
- 2,4,6-Trichlorophenol
Comparison: 2,4,5-Trichlorophenyl trichloroacetate is unique due to its trichloroacetate group , which imparts distinct chemical properties compared to other chlorinated phenyl compounds. This group enhances its reactivity in substitution reactions and its ability to form stable complexes with various nucleophiles .
Propiedades
Número CAS |
25438-23-7 |
|---|---|
Fórmula molecular |
C8H2Cl6O2 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
(2,4,5-trichlorophenyl) 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H2Cl6O2/c9-3-1-5(11)6(2-4(3)10)16-7(15)8(12,13)14/h1-2H |
Clave InChI |
REMBFCXQZGOYLI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


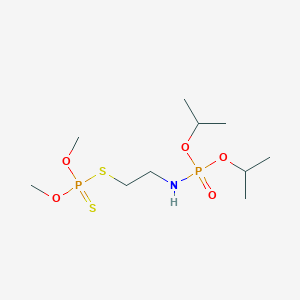
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
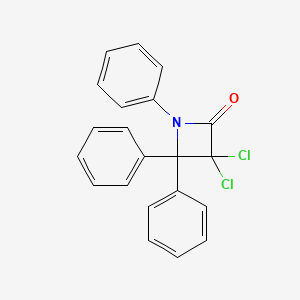
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)
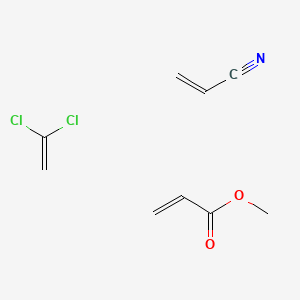
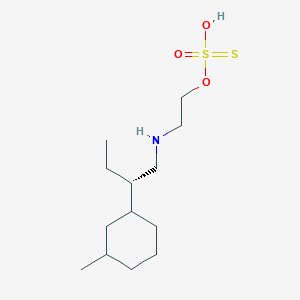
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)
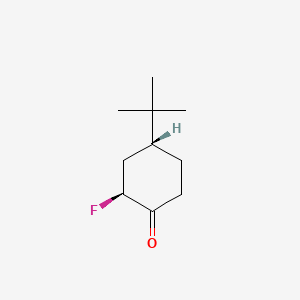
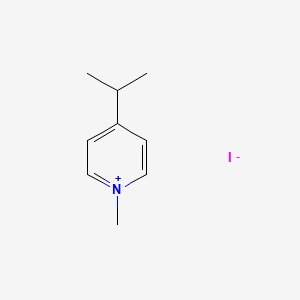
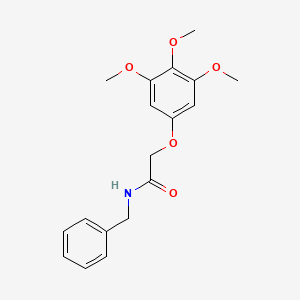
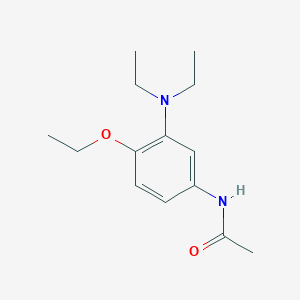
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
